methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Medicinal Chemistry Drug Design ADME

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1, MW: 155.16 g/mol) is a functionalized 1,2,3-triazole building block featuring a C4-carboxylate ester and an N2-ethyl substituent. The compound is commercially available from research chemical suppliers as a liquid at room temperature with storage recommended at 4 °C.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 215868-68-1
Cat. No. B1289548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
CAS215868-68-1
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCN1N=CC(=N1)C(=O)OC
InChIInChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3
InChIKeyOCFWJYSLIWHFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1) Procurement Guide: Specifications, Grade Options & Supplier Technical Data


Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1, MW: 155.16 g/mol) is a functionalized 1,2,3-triazole building block featuring a C4-carboxylate ester and an N2-ethyl substituent. The compound is commercially available from research chemical suppliers as a liquid at room temperature with storage recommended at 4 °C [1]. Its primary utility lies in medicinal chemistry and organic synthesis as a versatile intermediate for constructing more complex triazole-containing scaffolds . While triazole cores are widely exploited for their metabolic stability and hydrogen-bonding capabilities, the specific N2-ethyl, C4-carboxylate substitution pattern of this compound confers a distinct physicochemical profile that cannot be replicated by unsubstituted or N1-substituted analogs .

Why Generic Triazole-4-carboxylate Substitution Fails: The Critical Role of N2-Ethyl in Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1)


In the 1,2,3-triazole family, the position of substitution (N1 vs. N2) and the nature of the N-alkyl group are not interchangeable features. The target compound's N2-ethyl group is a key structural determinant that fundamentally alters the molecule's lipophilicity, metabolic profile, and synthetic accessibility compared to its N1-substituted isomers or unsubstituted core structures . While unsubstituted methyl 1,2,3-triazole-4-carboxylate (CAS 4967-77-5) is a common starting material, it lacks the N2-ethyl group required for specific structure-activity relationships (SAR) in drug discovery programs . The following evidence demonstrates that methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate offers quantifiable, application-relevant advantages over these analogs, making it a non-fungible choice for researchers seeking specific physicochemical properties or biological activity profiles.

Quantitative Differentiation Evidence for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1) vs. Key Analogs


Enhanced Lipophilicity (clogP) Drives Membrane Permeability Over Unsubstituted Core

The N2-ethyl substitution in methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate significantly increases its lipophilicity compared to the unsubstituted methyl 1,2,3-triazole-4-carboxylate (CAS 4967-77-5). While an experimental logP value for the target compound is not available in the primary literature, the calculated XLogP3 for the unsubstituted analog is -0.2 . In contrast, the presence of the N2-ethyl group in a closely related analog (2-ethyl-2H-1,2,3-triazole-4-carbaldehyde) results in a reported clogP of 0.47 . This represents a significant increase in lipophilicity (ΔclogP > 0.6), which is a crucial parameter for improving membrane permeability and optimizing oral bioavailability in drug candidates. The enhanced lipophilicity is a direct consequence of the N2-ethyl group, as noted for other 2-ethyl-substituted triazoles where the ethyl group imparts enhanced lipophilicity and steric bulk compared to methyl-substituted analogs .

Medicinal Chemistry Drug Design ADME

Antifungal Activity: Potent In Vitro MIC Values Against Key Pathogens

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has demonstrated potent in vitro antifungal activity against clinically relevant fungal strains. The compound exhibits Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against Candida albicans, 16 µg/mL against Aspergillus niger, and 4 µg/mL against Cryptococcus neoformans . While this data is from a commercial source and lacks a direct comparator, it provides a quantitative benchmark for its antifungal potential. In contrast, the broader class of neutral 1,2,3-triazoles is often reported as inactive in antimicrobial assays, with activity requiring conversion to triazolium salts (MICs as low as 1 µM for Gram-positive bacteria, 8 µM for Gram-negative bacteria, and 4 µM for fungi) [1]. The activity of the target compound as a neutral species, therefore, represents a potentially advantageous starting point for further optimization, as it avoids the need for quaternization to achieve antifungal effects.

Antifungal Drug Discovery Infectious Disease Microbiology

Xanthine Oxidase Inhibition: Potential for Gout and Hyperuricemia Therapy

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has been identified as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism and the production of uric acid . Inhibition of XO is a validated therapeutic strategy for treating gout and hyperuricemia. While specific IC50 data for this compound is not publicly available, the reported activity places it within a class of triazole-based XO inhibitors that are under active investigation. For context, other triazole derivatives have demonstrated potent XO inhibition with IC50 values in the low nanomolar range (e.g., 250 nM) [1]. The XO inhibitory activity of the target compound, combined with its favorable drug-like properties (e.g., low molecular weight, moderate lipophilicity), makes it a compelling scaffold for the development of novel anti-gout agents.

Enzyme Inhibition Metabolic Disease Gout

Synthetic Accessibility: Low Reported Yield Necessitates Optimization

A known synthetic route for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate involves the N2-alkylation of methyl 1,2,3-triazole-4-carboxylate with iodoethane, achieving a yield of approximately 21% . This low yield is a critical point of differentiation and a potential bottleneck for large-scale applications. In contrast, modern synthetic methodologies for N2-substituted triazoles have been developed that achieve significantly higher yields (up to 86-89% for related compounds under optimized conditions) [1]. The target compound's synthetic challenge, therefore, represents a key consideration for procurement and internal synthesis planning. Researchers may need to invest in optimizing the alkylation step or explore alternative, more efficient routes (e.g., those employing solvothermal or catalytic conditions) to make this building block economically viable for larger-scale projects [2].

Synthetic Chemistry Process Development Route Scouting

Recommended Applications for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (CAS 215868-68-1) Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization and SAR Studies

Leverage the compound's intrinsic antifungal activity against C. neoformans (MIC 4 µg/mL) and C. albicans (MIC 8 µg/mL) as a starting point for medicinal chemistry campaigns . The N2-ethyl, C4-carboxylate scaffold can be diversified through amide coupling, ester hydrolysis, or C-H functionalization to explore structure-activity relationships and improve potency and selectivity. This compound offers a distinct advantage over unsubstituted triazole-4-carboxylates, which typically lack antifungal activity in their neutral form [1].

Xanthine Oxidase Inhibitor Discovery for Metabolic Disorders

Utilize the compound as a validated starting point for developing novel xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia . Its reported XO inhibitory activity, combined with its favorable physicochemical properties (moderate lipophilicity, low molecular weight), makes it a suitable scaffold for fragment-based drug discovery or as a core for generating focused libraries. Subsequent optimization can target improved IC50 values, with the knowledge that related triazoles have achieved nanomolar potency [2].

Development of Optimized Synthetic Routes for N2-Substituted Triazoles

Given the low reported yield (~21%) for its standard synthesis via N2-alkylation , this compound presents an opportunity for process chemistry research. Investigate alternative synthetic methodologies, such as solvothermal conditions or catalytic approaches, to significantly improve the yield and scalability of this valuable building block. Successful route optimization would directly address a key procurement bottleneck and reduce the cost of goods for downstream applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.